2,6-Diamino-5-bromonicotinic Acid
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Overview
Description
2,6-Diamino-5-bromonicotinic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of this compound is C6H6BrN3O2 . The structure includes a pyrimidine ring with bromine, two amino groups, and a carboxylic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available sources. It is known to be a solid at room temperature . The molecular weight is 232.04 .Scientific Research Applications
Structural Analysis and Spectroscopy
Experimental vibrational spectra and density functional theory (DFT) calculations on bromonicotinic acid derivatives have contributed to understanding their molecular geometry, vibrational assignments, and intermolecular hydrogen bonds, which are essential for designing compounds with desired chemical properties (Karabacak, Cinar, Ermec, & Kurt, 2010).
Antiviral and Antibacterial Compounds
Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues, has shown that these compounds exhibit antiviral activity, especially against retroviruses, highlighting the potential of bromonicotinic acid derivatives in developing new antiviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Metal-Organic Frameworks (MOFs)
Novel metal-organic frameworks based on 5-bromonicotinic acid have been synthesized, demonstrating intense photoluminescence properties and antiferromagnetic interaction, alongside capabilities for H2 purification applications. This research indicates the role of bromonicotinic acid derivatives in the development of multifunctional materials for energy and environmental applications (Calahorro, López-Viseras, Salinas-Castillo, Fairen-jimenez, Colacio, Cano, & Rodrı́guez-Diéguez, 2012).
Chemical Reactions and Material Science
Investigations into the synergistic effect of tartaric acid with 2,6-diaminopyridine on corrosion inhibition of mild steel in acidic solutions have demonstrated the protective capabilities of these compounds, offering insights into their potential applications in corrosion protection and material science (Qiang, Guo, Zhang, Li, Yu, & Tan, 2016).
Safety and Hazards
Properties
IUPAC Name |
2,6-diamino-5-bromopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)(H4,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBHKMMKZAZFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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